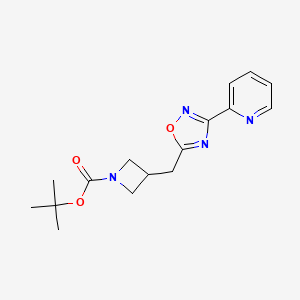

tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

説明

tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-2-yl group and an azetidine moiety protected by a tert-butyloxycarbonyl (Boc) group. This structure is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles, which are known for their bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding.

The Boc group serves as a protective moiety for the azetidine amine, enabling selective deprotection during synthetic workflows.

特性

IUPAC Name |

tert-butyl 3-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-11(10-20)8-13-18-14(19-23-13)12-6-4-5-7-17-12/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFIPJSBHIYVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC2=NC(=NO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to an azetidine ring, which is further substituted with a pyridinyl group and an oxadiazole moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies indicate that derivatives of oxadiazoles exhibit notable anticancer properties. For example, compounds similar to tert-butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |

| Compound B | U-937 (Leukemia) | 0.19 | Cell cycle arrest at G1 phase |

| tert-butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine | TBD | TBD | TBD |

Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities. For instance:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| S. aureus (Gram-positive) | Active | 2 |

| E. coli (Gram-negative) | Active | 4 |

| C. albicans (Fungal) | Active | 8 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

The biological activity of tert-butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine is likely mediated through several mechanisms:

- Apoptosis Induction : Similar compounds have been found to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Certain derivatives can halt cell proliferation by inducing cell cycle arrest at specific phases.

- Enzyme Inhibition : The oxadiazole moiety may interact with various enzymes involved in cellular processes.

Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that certain oxadiazole derivatives exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Properties

Research conducted on oxadiazole derivatives indicated promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring or azetidine group. Key comparisons include:

Structural Analog: Pyridin-4-yl Substitution

Compound : tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

- Key Differences: The pyridin-4-yl group alters the electronic and steric profile compared to the pyridin-2-yl isomer. Safety Profile: Safety guidelines for this analog emphasize precautions against heat (P210: "Keep away from heat/sparks/open flames") and require specialized handling instructions (P201, P202) . These measures suggest higher thermal sensitivity compared to the pyridin-2-yl variant, possibly due to differences in crystal packing or decomposition pathways.

Structural Analog: Isopropyl Substitution

Compound : tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

- Applications: Marketed for medicinal chemistry research, this analog is described as a scaffold for drug development, highlighting the versatility of oxadiazole-azetidine hybrids in bioactive molecule design .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。